molecular formula C6H10N4 B165083 2-Hydrazinyl-4,6-dimethylpyrimidine CAS No. 23906-13-0

2-Hydrazinyl-4,6-dimethylpyrimidine

Cat. No. B165083
CAS RN: 23906-13-0
M. Wt: 138.17 g/mol
InChI Key: PHTHKSNCQCCOHM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H10N4 . It has a molecular weight of 138.17 g/mol . The IUPAC name for this compound is (4,6-dimethylpyrimidin-2-yl)hydrazine .


Synthesis Analysis

A high coverage ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was established for the quantification and C=C bond location characterization of FAs using two structural analogues, 2-hydrazinyl-4,6-dimethylpyrimidine (DMP) and 2-hydrazinylpyrimidine (DP), as dual derivatization reagents .


Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-4,6-dimethylpyrimidine is 1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) . The Canonical SMILES for this compound is CC1=CC(=NC(=N1)NN)C .


Chemical Reactions Analysis

2-Hydrazinyl-4,6-dimethylpyrimidine has been used as a parallel derivatization reagent for BAs labeling, facilitating the improvements of both detection sensitivities and chromatographic performances . It has also been used in the comprehensive profiling of unconjugated and glycine-conjugated bile acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinyl-4,6-dimethylpyrimidine include a molecular weight of 138.17 g/mol, an XLogP3-AA of 0.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Scientific Research Applications

Analytical Method Development

  • HPLC Analysis: 2-Hydrazinyl-4,6-dimethylpyrimidine has been analyzed using High-Performance Liquid Chromatography (HPLC), demonstrating accurate determination with high recovery rates (W. Min, 2005) and (Wang Feng, 2006).

Chemical Synthesis and Characterization

  • Synthesis of Hydrazones: The compound has been utilized in synthesizing hydrazones containing quinoline and pyrimidine rings, showing DNA photocleavage activity (A. Sharma et al., 2014).
  • Formation of Novel Compounds: It has been used in the synthesis of various compounds, including N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives with antiviral activity (W. El‐Sayed et al., 2009).

DNA Interaction and Photocleavage

  • DNA Cleavage Studies: It plays a role in the synthesis of compounds for DNA cleavage activity assessment, providing insights into biological interactions (Çiğdem Karabacak Atay et al., 2018).

Tautomeric Studies

  • Tautomerism Research: Research on 2-Hydrazinyl-4,6-dimethylpyrimidine has contributed to the understanding of tautomerism in organic chemistry, particularly in guanidines (I. Ghiviriga et al., 2009).

Material Science and Polymer Chemistry

  • Semiconducting Polymers: The compound has been used in synthesizing novel conjugated polymers, highlighting its significance in material science (S. S. Gunathilake et al., 2013).

Biological and Medical Applications

  • Chemosensor Development: It's employed in the development of chemosensors for detecting ions like Al3+, demonstrating applications in environmental monitoring and biological research (Bhriguram Das et al., 2018).
  • Antibacterial and Antitumoral Activities: New derivatives of this compound have been synthesized and evaluated for their antibacterial and antitumoral activities, showing potential in pharmaceutical research (R. Aggarwal et al., 2014).

Magnetism and Coordination Chemistry

  • Magnetic Properties: The compound has been a part of research in understanding single-ion magnet behavior in coordination compounds, relevant to the field of magnetic materials (Y. Tupolova et al., 2019).

Capillary Electrophoresis and pKa Determination

  • Capillary Electrophoresis: It has been the subject of studies involving capillary electrophoresis for determining dissociation constants, important in analytical chemistry (Carla M. Teglia et al., 2016).

properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTHKSNCQCCOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325587
Record name 2-Hydrazinyl-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4,6-dimethylpyrimidine

CAS RN

23906-13-0
Record name 23906-13-0
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Record name 2-Hydrazinyl-4,6-dimethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-4,6-dimethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
A Jana, B Das, SK Mandal, S Mabhai… - New Journal of …, 2016 - pubs.rsc.org
Proper fusion of fluorescence mechanisms in a single fluorophore unit is highly desirable to obtain better sensitivity, as well as selectivity towards a particular metal ion. In this regard, a …
Number of citations: 37 pubs.rsc.org
YP Tupolova, IN Shcherbakov, LD Popov… - Dalton …, 2019 - pubs.rsc.org
A coordination compound with the composition [CoLCl2]·H2O (L = bis-condensation product of diacetyl and 2-hydrazinyl-4,6-dimethylpyrimidine) was synthesized, in which the Co(II) …
Number of citations: 34 pubs.rsc.org
YP Tupolova, IN Shcherbakov… - The Journal of …, 2020 - ACS Publications
A new hexacoordinate Co(II) complex with the general formula [CoL(NCS) 2 ]·DMSO (1) (L = biscondensation product of diacetyl and 2-hydrazinyl-4,6-dimethylpyrimidine, DMSO = …
Number of citations: 15 pubs.acs.org
T Hu, Y Sun, H Li, P Du, L Liu, Z An - Journal of Chromatography A, 2021 - Elsevier
Comprehensive analysis of fatty acids (FAs) has long been challenging due to their poor ionization efficiency, lack of characteristic fragment ions and difficulty of identifying C=C bond …
Number of citations: 8 www.sciencedirect.com
T Hu, H Li, B Xu, P Du, L Liu, Z An - The Journal of Steroid Biochemistry …, 2021 - Elsevier
Bile acids (BAs) are steroidal compounds that play important roles in the occurrence and development of liver injury. However, comprehensive characterization of BAs was rarely …
Number of citations: 2 www.sciencedirect.com
SN Lyubchenko, IN Shcherbakov, YP Tupolova… - Inorganica Chimica …, 2020 - Elsevier
The novel hetarylhydrazone (H 2 L) has been synthesized by condensation of 2-hydrazino-4,6-dimethylpyrimidine with 1-phenyl-3-methyl-4-formylpyrazol-5-one and its complexes with …
Number of citations: 1 www.sciencedirect.com
VА Ostrovskii, GG Danagulyan, OM Nesterova… - Chemistry of …, 2021 - Springer
Nonannulated tetrazolylpyrimidines in the structure of which the heterocyclic fragments are separated by hydrazinocarbonylmethyl, methylpyrazolyl groups or a sulfur atom were …
Number of citations: 9 link.springer.com
YP Tupolova, SI Levchenkov, LD Popov… - New Journal of …, 2021 - pubs.rsc.org
Copper(II) coordination compounds with the condensation products of diacetylmonoxime and 2-hydrazino-4,6-dimethylpirimidine (H2L) with the compositions of [Cu(H2L)Br2]·H2O (I) …
Number of citations: 6 pubs.rsc.org
A Hazra, P Roy - Inorganic Chemistry Communications, 2021 - Elsevier
We report here synthesis, characterization and Al 3+ ion sensing properties of a 4-methyl-2,6-diformylphenol (DFP) based compound, 4-methyl-2,6-bis-(pyrimidin-2-ylimino)methyl)…
Number of citations: 13 www.sciencedirect.com
YP Tupolova, DV Korchagin, AS Andreeva… - Magnetochemistry, 2022 - mdpi.com
The series of Co(II), Fe(II), and Ni(II) mononuclear coordination compounds of [CoL(NCS) 2 ]·3DMSO (1), [CoL(H 2 O) 2 ](ClO 4 ) 2 ·DMSO (2), [CoL(H 2 O)(EtOH)][CoCl 4 ]·2H 2 O (2a), […
Number of citations: 1 www.mdpi.com

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